molecular formula C38H47NO18 B1203883 Evonimine CAS No. 41758-69-4

Evonimine

Cat. No. B1203883
CAS RN: 41758-69-4
M. Wt: 805.8 g/mol
InChI Key: QIHHQEWWGMEJTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Evonimine's synthesis involves intricate steps that highlight the complexity of its structure. The initial isolation and structural elucidation of this compound and related alkaloids from Euonymus alatus provided foundational knowledge for synthetic efforts (Yamada, Shizuri, & Hirata, 1978). Additionally, the synthesis of hydroxy-iso-evoninic acids showcases advanced synthetic methodologies, further contributing to the understanding of this compound's structural derivatives (Warren et al., 2012).

Molecular Structure Analysis

The molecular structure of this compound is characterized by a highly oxygenated sesquiterpene core, often associated with esterification by acetic and evoninic acids. Detailed X-ray analysis of related alkaloids has provided insights into the absolute configurations and stereochemistry of these complex molecules (Sasaki & Hirata, 1972).

Chemical Reactions and Properties

This compound and its analogs undergo various chemical reactions that reflect their reactivity and functional group transformations. The interconversion between this compound and neoevonine demonstrates the dynamic nature of these alkaloids under specific conditions, shedding light on their chemical behavior (Shizuri, Wada, Sugiura, Yamada, & Hirata, 1973).

Scientific Research Applications

  • Extracellular Vesicles as Drug Carriers : Extracellular vesicles (EVs) are being studied for their potential in drug delivery, with research indicating that they can overcome natural barriers and possess intrinsic cell targeting properties. This is relevant for compounds like Evonimine, as EVs could be used to enhance its delivery and efficacy (Vader, Mol, Pasterkamp, & Schiffelers, 2016).

  • Neurotoxicity Studies : Investigations into the neurotoxic effects of certain compounds, including those similar to this compound, have been conducted. For example, Aconitum, a compound with neurotoxic properties, has been studied for its effects on dopamine release and oxidative damage in PC12 cells, providing insights that could be relevant for this compound research (Zhao, Bu, Zhou, Lv, Yan, Chen, Wang, & Cen, 2010).

  • Alkaloid Research : The structures of various alkaloids, including those similar to this compound, have been explored. These studies provide insights into the chemical properties and potential applications of such compounds (Yamada, Shizuri, & Hirata, 1978).

  • Memory and Learning : Research on compounds like Everolimus, which shares some pharmacological properties with this compound, indicates potential cognitive effects. Such studies can guide the exploration of this compound's impact on memory and learning (Russo, Leo, Crupi, Aiello, Lippiello, Spiga, Chimirri, Citraro, Cuzzocrea, Constanti, & De Sarro, 2016).

  • Cardiovascular Research : The effects of alpha-adrenoceptor agonists on cardiovascular sites have been studied, providing insights that could be applied to the cardiovascular effects of this compound (Kobinger & Pichler, 1980).

Mechanism of Action

Target of Action

It’s known that euonine exhibits significant inhibition of humoral-mediated immunity . This suggests that its targets may be components of the immune system, particularly those involved in the humoral immune response.

Mode of Action

It’s known to exhibit significant inhibition of humoral-mediated immunity . This suggests that Euonine may interact with its targets in a way that suppresses or modulates the humoral immune response.

Biochemical Pathways

Given its known effects on humoral-mediated immunity , it’s plausible that Euonine may influence pathways related to immune response regulation.

Pharmacokinetics

Pharmacokinetic studies on Euonine are limited . A method has been developed for the simultaneous determination of trace euonine and wilforidine in human plasma . This method could potentially be used to study the absorption, distribution, metabolism, and excretion (ADME) properties of Euonine, which would provide insights into its bioavailability.

Result of Action

Euonine exhibits marked depressant effects on humoral-mediated immunity . It also demonstrates good anti-feeding activity against the lepidopteran Spodoptera littoralis . These effects suggest that Euonine may have potential therapeutic applications in conditions where modulation of the immune response or deterrence of certain pests is beneficial.

Safety and Hazards

Evonimine should be handled with care to avoid contact with eyes, skin, and clothing. In case of contact, flush with plenty of water. If ingested or inhaled, seek medical attention immediately .

Future Directions

The potential applications of Evonimine are still being explored. Its significant inhibition of humoral-mediated immunity suggests potential uses in the field of immunology .

properties

IUPAC Name

(19,20,22,23,25-pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO18/c1-17-12-13-25-24(11-10-14-39-25)34(47)50-15-35(8)26-27(51-19(3)41)31(54-22(6)44)37(16-49-18(2)40)32(55-23(7)45)28(52-20(4)42)30(56-33(17)46)36(9,48)38(37,57-35)29(26)53-21(5)43/h10-11,14,17,26-32,48H,12-13,15-16H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHHQEWWGMEJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41758-69-4
Record name Euonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041758694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Euonine and where is it found?

A: Euonine (also known as Evonine) is a sesquiterpene pyridine alkaloid found in the root bark of the Tripterygium wilfordii plant. [, ] This plant, also known as Thunder God Vine, has a long history of use in traditional Chinese medicine.

Q2: What are the known biological activities of Euonine?

A: Euonine has demonstrated immunosuppressive effects in research studies. [, ] Notably, it has shown activity in suppressing humoral-mediated immunity and delayed hypersensitivity reactions. [, ] Furthermore, euonine, along with other alkaloids like alatusinine and wilfordine, exhibited antifeedant activity against the insect Spodoptera littoralis []

Q3: What is the molecular formula and weight of Euonine?

A: The molecular formula of Euonine is C22H27NO4, and its molecular weight is 369.45 g/mol. []

Q4: How is Euonine typically extracted and purified?

A: Euonine can be extracted from Tripterygium wilfordii using various solvents, followed by purification techniques like column chromatography and preparative TLC. [] A specific method utilizes chloroform waste liquor after triptolide extraction, followed by diethyl ether extraction, recrystallization, and antiphase high-performance liquid chromatography. []

Q5: Are there analytical methods available for detecting and quantifying Euonine in biological samples?

A: Yes, researchers have developed sensitive methods for quantifying euonine in human plasma and urine. Liquid chromatography-mass spectrometry (LC-MS) techniques, employing either atmospheric pressure chemical ionization (APCI) [] or electrospray ionization (ESI) [], have proven effective. These methods utilize solid-phase extraction for sample cleanup and achieve low limits of quantification, making them suitable for clinical research.

Q6: Have any studies investigated the structure-activity relationship (SAR) of Euonine?

A: While detailed SAR studies specifically focusing on Euonine are limited in the provided research, structural modifications, such as deacetylation at different positions, have been observed in related compounds isolated from Austroplenckia populnea var. ovata. [] Investigating how such alterations impact biological activity could provide valuable insights into Euonine's SAR.

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